Tert-butyl 3-cyano-3-(fluorosulfonylmethyl)pyrrolidine-1-carboxylate
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Description
Molecular Structure Analysis
The InChI code for this compound is 1S/C11H17FN2O4S/c1-10(2,3)18-9(15)14-5-4-11(6-13,7-14)8-19(12,16)17/h4-5,7-8H2,1-3H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a structural diagram.Physical and Chemical Properties Analysis
This compound is a powder . It has a molecular weight of 292.33. The storage temperature is 4 degrees Celsius .Mechanism of Action
The mechanism of action of a chemical compound typically refers to its interactions with biological systems, such as how a drug interacts with the body to produce its therapeutic effect. As “Tert-butyl 3-cyano-3-(fluorosulfonylmethyl)pyrrolidine-1-carboxylate” is not intended for human or veterinary use, its mechanism of action may not be relevant or well-studied.
Safety and Hazards
The safety information available indicates that this compound should be handled with caution. The safety pictograms associated with this compound are GHS05 and GHS07 , which represent “Corrosion” and “Exclamation mark” respectively, indicating that the compound may cause skin burns and eye damage, and may cause less severe health effects.
Properties
IUPAC Name |
tert-butyl 3-cyano-3-(fluorosulfonylmethyl)pyrrolidine-1-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17FN2O4S/c1-10(2,3)18-9(15)14-5-4-11(6-13,7-14)8-19(12,16)17/h4-5,7-8H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CNCHBOKTQLVXAM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)(CS(=O)(=O)F)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17FN2O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.33 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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